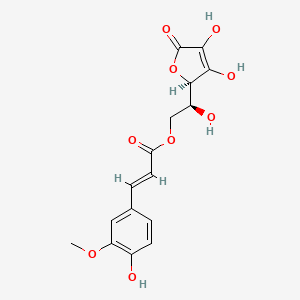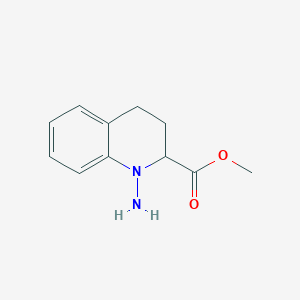![molecular formula C7H3BrINO B12870370 2-Bromo-5-iodobenzo[d]oxazole](/img/structure/B12870370.png)
2-Bromo-5-iodobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic structures containing both benzene and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodobenzo[d]oxazole typically involves the bromination and iodination of benzoxazole derivatives. One common method includes the reaction of 2-aminophenol with substituted aryl aldehydes in the presence of catalysts such as copper(I) oxide in dimethyl sulfoxide at room temperature . The resulting intermediate undergoes further bromination and iodination to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Palladium-Catalyzed Reactions: Used for substitution reactions, often in the presence of bases like sodium carbonate.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-Bromo-5-iodobenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for synthesizing compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: Employed in the development of non-linear optical materials due to its unique electronic properties.
Catalysis: Acts as a ligand in catalytic systems for organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-iodobenzo[d]oxazole in biological systems involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer effects . The exact pathways depend on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-iodobenzo[d]oxazole
- 2-Iodo-5-bromobenzo[d]oxazole
- 2-Chloro-5-iodobenzo[d]oxazole
Uniqueness
2-Bromo-5-iodobenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C7H3BrINO |
|---|---|
Peso molecular |
323.91 g/mol |
Nombre IUPAC |
2-bromo-5-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrINO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H |
Clave InChI |
XOHWIZZOMIXSHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)N=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


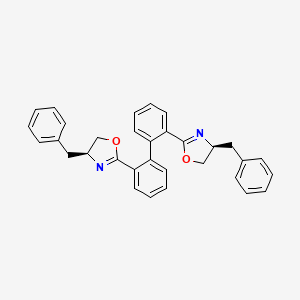
![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)
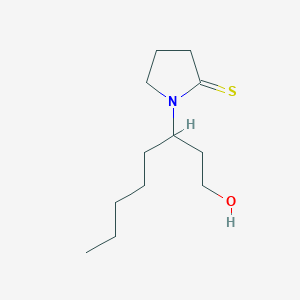
![7-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12870315.png)
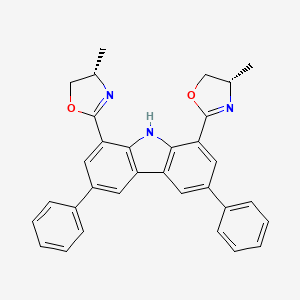

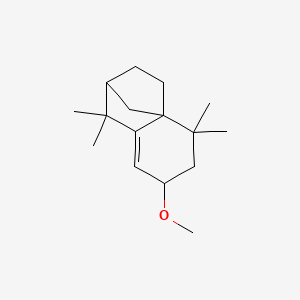
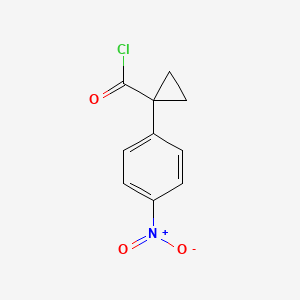
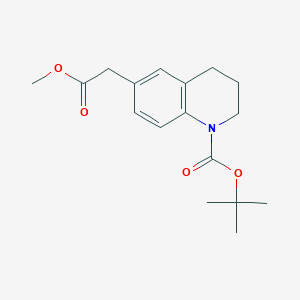
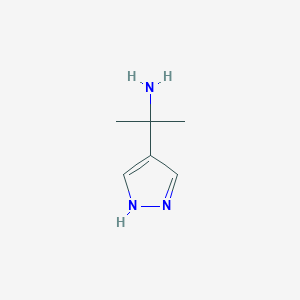
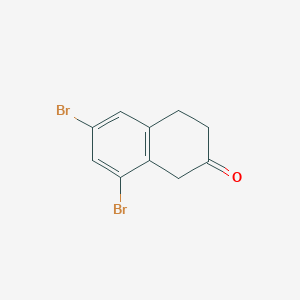
![(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B12870351.png)
